molecular formula C12H15NO3 B15323136 5-(4-Isopropoxyphenyl)oxazolidin-2-one

5-(4-Isopropoxyphenyl)oxazolidin-2-one

Cat. No.: B15323136
M. Wt: 221.25 g/mol
InChI Key: JESPPQAJKROGKH-UHFFFAOYSA-N
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Description

5-(4-Isopropoxyphenyl)oxazolidin-2-one is a synthetic oxazolidinone derivative characterized by a 4-isopropoxyphenyl substituent at position 5 of the oxazolidinone core. Oxazolidinones are five-membered cyclic carbamates with a well-established role in medicinal chemistry, particularly as antibacterial agents targeting Gram-positive pathogens by inhibiting bacterial protein synthesis . The 4-isopropoxy group introduces an ether linkage, which may enhance solubility and influence pharmacokinetic properties such as bioavailability and metabolic stability.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-(4-propan-2-yloxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO3/c1-8(2)15-10-5-3-9(4-6-10)11-7-13-12(14)16-11/h3-6,8,11H,7H2,1-2H3,(H,13,14)

InChI Key

JESPPQAJKROGKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CNC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropoxyphenyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. This approach allows for the efficient formation of the oxazolidinone ring with high stereoselectivity . The reaction conditions typically involve the use of chiral catalysts and specific temperature controls to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent product quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of 5-(4-Isopropoxyphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Antibacterial Agents

Linezolid
  • Structure: 3-(3-Fluoro-4-morpholinophenyl)-5-(acetamidomethyl)oxazolidin-2-one.
  • Activity : Broad-spectrum activity against Gram-positive bacteria, including MRSA.
  • Key Findings: Approved for clinical use but associated with myelosuppression and monoamine oxidase inhibition (MAOI) risks due to its substituents .
MRX-I
  • Structure: (S)-5-((Isoxazol-3-ylamino)methyl)-3-(2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)phenyl)oxazolidin-2-one.
  • Activity : Retains potent antibacterial efficacy while significantly reducing myelosuppression and MAOI risks.
  • Key Findings : The trifluorophenyl and isoxazolyl groups enhance target binding and metabolic stability .
Tedizolid Precursor
  • Structure : (5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one.
  • Activity: Intermediate in synthesizing tedizolid, a second-generation oxazolidinone.
  • Key Findings : Bromo and fluoro substituents improve ribosomal binding affinity .
Compound Substituents at Position 5 Biological Activity Key Properties/Findings
5-(4-Isopropoxyphenyl) 4-Isopropoxyphenyl Not yet reported Hypothesized improved solubility
Linezolid 3-Fluoro-4-morpholinophenyl Antibacterial Approved, MAOI side effects
MRX-I Trifluorophenyl + isoxazolylamino Antibacterial Reduced toxicity profile
Tedizolid precursor 4-Bromo-3-fluorophenyl Antibacterial intermediate Enhanced binding affinity

Sigma-2 Receptor Ligands

Compound 4f
  • Structure : 5-((4-Benzhydrylpiperazin-1-yl)methyl)-3-phenyloxazolidin-2-one.
  • Activity : Potent σ2 ligand (Ki < 50 nM) with moderate σ1/σ2 selectivity.
  • Key Findings : The benzhydrylpiperazinyl group is critical for σ2 receptor interaction .
Compound 4j
  • Structure : 5-((4-Benzhydrylpiperazin-1-yl)methyl)-3-(4-methylbenzyl)oxazolidin-2-one.
  • Activity : Improved σ2 binding (Ki = 12 nM) due to the 4-methylbenzyl group.
  • Key Findings : Substituent lipophilicity correlates with receptor affinity .

Halogenated and Fluorinated Derivatives

5-((4-Bromo-2-chlorophenoxy)methyl)oxazolidin-2-one
  • Structure: Phenoxy group with bromo and chloro substituents.
  • Activity : Theoretical studies indicate halogen interactions enhance molecular stability and dipole moments .
(4S,5R)-4-iso-Propyl-5-(perfluorooctyl)oxazolidin-2-one
  • Structure : Perfluorinated chain at position 5.
  • Activity : Fluorous tags improve asymmetric synthesis efficiency.
  • Key Findings : Fluorine atoms increase metabolic resistance and partition coefficients .

Q & A

Basic Research Question

  • Column chromatography : Silica gel (100–200 mesh) with gradients (e.g., n-hexane:EtOAc 7:3) separates polar byproducts .
  • Fluorous solid-phase extraction (F-SPE) : Isolates fluorinated derivatives with high purity (>98%) .

How does the introduction of substituents affect the biological activity of oxazolidinone-based compounds?

Advanced Research Question

  • Electron-withdrawing groups (e.g., F, Br) : Enhance binding to bacterial ribosomes (e.g., linezolid analogs) but increase cytotoxicity .
  • Chalcone hybrids : Improve antimicrobial potency by disrupting biofilms (MIC: 2–8 µg/mL against MRSA) .
  • Morpholinophenyl groups : Increase selectivity for sigma-2 receptors (Ki < 50 nM) in cancer studies .

What are the mechanistic insights into the ring-opening reactions of oxazolidinones under basic conditions?

Advanced Research Question
Base-mediated ring-opening proceeds via nucleophilic attack on the carbonyl. Challenges include:

  • Steric hindrance : Bulky substituents (e.g., tert-butyl) block access, leading to decomposition instead of hydrolysis .
  • Catalyst selection : Cesium carbonate (1 equiv.) promotes ring-opening to amino acids, while weaker bases (e.g., K₂CO₃) favor stability .

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